molecular formula C9H9N5O3 B11801845 Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11801845
M. Wt: 235.20 g/mol
InChI Key: YFMNYOLKZFGDOK-UHFFFAOYSA-N
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Description

Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique combination of pyridazine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: These compounds share the pyridazine ring and have similar biological activities.

    Triazole Derivatives: These compounds share the triazole ring and are known for their diverse pharmacological properties.

Uniqueness

Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of pyridazine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

methyl 5-methyl-2-(6-oxo-1H-pyridazin-3-yl)triazole-4-carboxylate

InChI

InChI=1S/C9H9N5O3/c1-5-8(9(16)17-2)13-14(12-5)6-3-4-7(15)11-10-6/h3-4H,1-2H3,(H,11,15)

InChI Key

YFMNYOLKZFGDOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)OC)C2=NNC(=O)C=C2

Origin of Product

United States

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